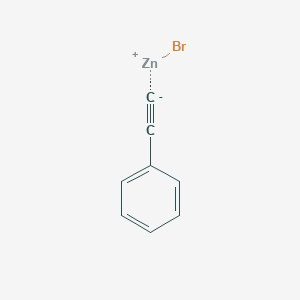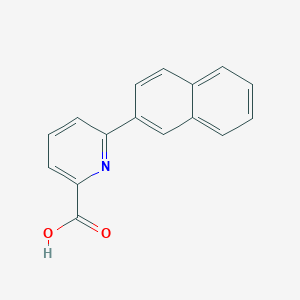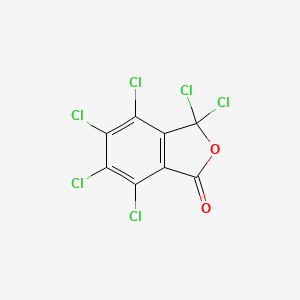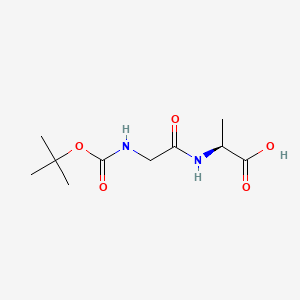![molecular formula C16H16O B6316983 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone CAS No. 677022-27-4](/img/structure/B6316983.png)
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone, also known as DMBIE, is a chemical compound belonging to the class of phenyl-substituted acetones. It is a colorless liquid with a sweet, pungent smell and a boiling point of 186 °C. It is soluble in water and alcohols and is a widely used reagent in organic synthesis. DMBIE has been studied extensively for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology.
科学研究应用
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has been used as a starting material in the synthesis of various organic compounds, such as 2,4-dichlorobenzaldehyde and 2-methyl-2-butanol. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been studied for its potential use in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is not fully understood. However, it is believed to act as a Lewis base, forming a complex with Lewis acids such as protons or metal ions. This complex may then undergo a number of reactions, such as nucleophilic substitution or addition-elimination reactions.
Biochemical and Physiological Effects
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, such as lipases and phospholipases. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates.
实验室实验的优点和局限性
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is a widely used reagent in organic synthesis, due to its low cost, ease of synthesis, and availability. It is also relatively stable, making it suitable for use in lab experiments. However, it can be toxic if inhaled or ingested, and should be handled with caution. In addition, 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone are still being explored. One of the most promising areas of research is its potential use in the synthesis of polymers and other materials. In addition, its potential use in the synthesis of pharmaceuticals and other drugs is also being explored. Other potential applications include its use as a catalyst in organic synthesis, as well as its potential use in the synthesis of fuels and other energy sources. Finally, its potential use in the development of novel biocatalysts is also being explored.
合成方法
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone can be synthesized via a number of methods. One of the most commonly used methods is the reaction of 1,1'-biphenyl-4-carbonitrile with 3,5-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of 1-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)ethanone and 1-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)ethanol. The two products can be separated by column chromatography.
属性
IUPAC Name |
1-[4-(3,5-dimethylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMOPBKMERPGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)






